molecular formula C14H16F3NO2 B13926931 Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate

Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate

Cat. No.: B13926931
M. Wt: 287.28 g/mol
InChI Key: WGOXEZRUZAODFD-UHFFFAOYSA-N
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Description

Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate typically involves the reaction of a piperidine derivative with a benzoate ester. One common method includes the reaction of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with 4-methylbenzoate in the presence of methyl tert-butyl ether and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-(trifluoromethyl)piperidin-2-yl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl 4-[4-(trifluoromethyl)piperidin-2-yl]benzoate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)10-4-2-9(3-5-10)12-8-11(6-7-18-12)14(15,16)17/h2-5,11-12,18H,6-8H2,1H3

InChI Key

WGOXEZRUZAODFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(CCN2)C(F)(F)F

Origin of Product

United States

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